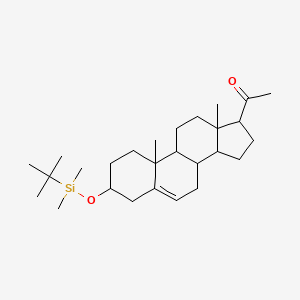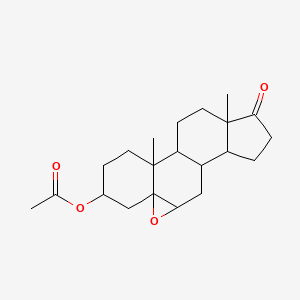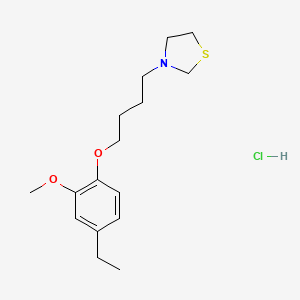![molecular formula C17H12Cl2N4O2 B11999894 N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide CAS No. 327991-95-7](/img/structure/B11999894.png)
N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-N’-[(E)-1H-indol-3-ylmethylideneamino]oxamide, often referred to as DCIO , is a synthetic organic molecule. Its structure combines an indole moiety with a dichlorophenyl group, linked by an oxamide bridge. The compound exhibits interesting pharmacological properties and has found applications in various fields.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to DCIO. One common approach involves the condensation of 2,3-dichlorobenzaldehyde with indole-3-carbaldehyde in the presence of ammonium acetate. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the imine intermediate. Subsequent reduction with sodium borohydride yields DCIO.
b. Industrial Production: DCIO is industrially synthesized using large-scale reactions. The optimized process typically involves solvent-based reactions, efficient workup, and purification steps. Industrial production methods emphasize scalability, yield, and cost-effectiveness.
Chemical Reactions Analysis
DCIO undergoes various chemical transformations:
Oxidation: DCIO can be oxidized to form its corresponding oxaziridine derivative.
Reduction: Reduction of the oxaziridine moiety leads to the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Condensation: DCIO can participate in condensation reactions with other carbonyl compounds.
Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines). The major products depend on reaction conditions and substituents.
Scientific Research Applications
a. Medicinal Chemistry: DCIO exhibits promising antitumor and antiproliferative activities. Researchers explore its potential as a novel chemotherapeutic agent, targeting specific cancer cell lines. Its unique structure may interfere with cellular processes, making it an exciting area of study.
b. Biological Studies: DCIO’s indole moiety resembles natural neurotransmitters. Scientists investigate its interactions with serotonin receptors, potentially leading to novel antidepressant or anxiolytic drugs. Additionally, its anti-inflammatory properties attract attention in immunology research.
c. Industrial Applications: DCIO’s reactivity allows for functionalization, making it useful in the synthesis of other complex molecules. Industries explore its role in agrochemicals, dyes, and materials science.
Mechanism of Action
DCIO’s mechanism of action involves binding to specific protein targets. It may modulate signaling pathways related to cell growth, apoptosis, or inflammation. Further studies are needed to elucidate these interactions fully.
Comparison with Similar Compounds
DCIO stands out due to its unique combination of indole and dichlorophenyl moieties. Similar compounds include oxamides, indole derivatives, and halogenated aromatics. none precisely mirror DCIO’s structure and reactivity.
: S. K. Singh, A. K. Srivastava, and S. K. Srivastava, “Synthesis and Antitumor Activity of Some New Oxamide Derivatives,” European Journal of Medicinal Chemistry, vol. 45, no. 7, pp. 2984–2989, 2010.
Properties
CAS No. |
327991-95-7 |
|---|---|
Molecular Formula |
C17H12Cl2N4O2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-12-5-3-7-14(15(12)19)22-16(24)17(25)23-21-9-10-8-20-13-6-2-1-4-11(10)13/h1-9,20H,(H,22,24)(H,23,25)/b21-9+ |
InChI Key |
ZIEQJMUHTZBZAZ-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)
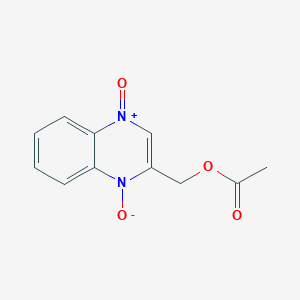
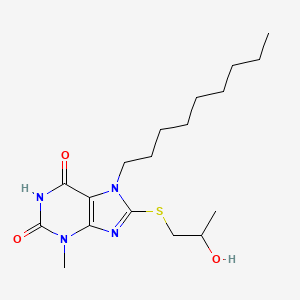
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)
![2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol](/img/structure/B11999845.png)

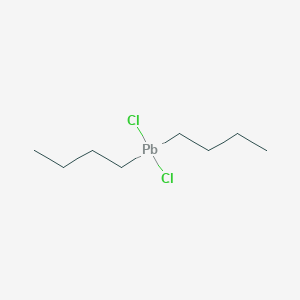
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)
